molecular formula C18H22NOP B5859427 1-[(diphenylphosphoryl)methyl]piperidine CAS No. 95038-61-2

1-[(diphenylphosphoryl)methyl]piperidine

Cat. No. B5859427
CAS RN: 95038-61-2
M. Wt: 299.3 g/mol
InChI Key: WXKQUNNYYSMKMZ-UHFFFAOYSA-N
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Description

1-[(diphenylphosphoryl)methyl]piperidine, also known as DIPP, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the nervous system. DIPP is a phosphoramidite that can be used to label RNA molecules, allowing researchers to track their movement and study their interactions with other molecules.

Mechanism of Action

1-[(diphenylphosphoryl)methyl]piperidine works by attaching to RNA molecules and altering their structure. This alteration can affect the way that the RNA interacts with other molecules in the cell, leading to changes in gene expression and cellular function.
Biochemical and physiological effects:
1-[(diphenylphosphoryl)methyl]piperidine has been shown to have a variety of biochemical and physiological effects, including the ability to alter RNA structure and function. Additionally, 1-[(diphenylphosphoryl)methyl]piperidine has been shown to have potential as a therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(diphenylphosphoryl)methyl]piperidine in lab experiments is its ability to label RNA molecules and track their movement in real-time. Additionally, 1-[(diphenylphosphoryl)methyl]piperidine has potential as a therapeutic agent for the treatment of various diseases. However, one limitation of using 1-[(diphenylphosphoryl)methyl]piperidine is its potential toxicity and the need for careful handling in the lab.

Future Directions

There are many potential future directions for research involving 1-[(diphenylphosphoryl)methyl]piperidine. One possible area of study is the development of new RNA-targeting drugs based on the structure of 1-[(diphenylphosphoryl)methyl]piperidine. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(diphenylphosphoryl)methyl]piperidine, as well as its potential as a therapeutic agent. Finally, continued research is needed to optimize the synthesis and purification of 1-[(diphenylphosphoryl)methyl]piperidine for use in scientific applications.

Synthesis Methods

1-[(diphenylphosphoryl)methyl]piperidine can be synthesized through a multi-step process involving the reaction of piperidine with diphenylphosphoryl chloride. The resulting product can be purified and used in various scientific applications.

Scientific Research Applications

1-[(diphenylphosphoryl)methyl]piperidine has been used in a variety of scientific research applications, including the study of RNA structure and function. By labeling RNA molecules with 1-[(diphenylphosphoryl)methyl]piperidine, researchers can track their movement and study their interactions with other molecules in real-time. 1-[(diphenylphosphoryl)methyl]piperidine has also been used in the development of new RNA-targeting drugs, which have potential applications in the treatment of various diseases.

properties

IUPAC Name

1-(diphenylphosphorylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NOP/c20-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-19-14-8-3-9-15-19/h1-2,4-7,10-13H,3,8-9,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKQUNNYYSMKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358122
Record name Piperidine, 1-[(diphenylphosphinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-[(diphenylphosphinyl)methyl]-

CAS RN

95038-61-2
Record name Piperidine, 1-[(diphenylphosphinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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